molecular formula C16H19FN4O B2944841 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one CAS No. 1795421-56-5

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Cat. No. B2944841
CAS RN: 1795421-56-5
M. Wt: 302.353
InChI Key: OKXYTBFZCJQRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as FUB-144, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. FUB-144 has been used in scientific research to study the mechanisms of action of cannabinoids and their potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

Research has focused on synthesizing and characterizing biologically active derivatives of 1,2,4-triazoles, which share structural similarities with the compound of interest. For example, Shukla et al. (2017) synthesized and characterized two derivatives, revealing the presence of various intermolecular interactions, such as C-H…F and C-H…N, contributing to molecular packing as evaluated through computational and Hirshfeld analysis (Shukla et al., 2017). This study highlights the importance of such interactions in determining the structural and potentially the biological properties of these compounds.

Biological Activities

The research has also explored the antimicrobial properties of triazole derivatives. Nagamani et al. (2018) synthesized novel triazole derivatives, including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, and evaluated their antimicrobial activity (Nagamani et al., 2018). Such studies suggest that derivatives related to the compound may possess significant antimicrobial properties.

Pharmacological Potential

Investigations into the structure-affinity relationships of 5-heteroaryl-substituted analogues of antipsychotic compounds, like sertindole, have yielded insights into their potential as CNS-active alpha 1-adrenoceptor antagonists. Balle et al. (2003) detailed how modifications to the piperidine nitrogen atom and the 5-heteroaryl substituents can optimize affinity for alpha 1 adrenoceptors, highlighting the pharmacological potential of such compounds (Balle et al., 2003).

properties

IUPAC Name

3-(2-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-15-4-2-1-3-13(15)5-6-16(22)20-10-7-14(8-11-20)21-12-9-18-19-21/h1-4,9,12,14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXYTBFZCJQRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.